
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of difluoromethylthio and ethyl groups attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the triazine ring. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
化学反応の分析
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the difluoromethylthio or ethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
科学的研究の応用
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- can be compared with other similar compounds such as:
1,3,5-Triazine-2,4-diamine, 6-chloro-: This compound has a chlorine atom instead of the difluoromethylthio group, leading to different chemical properties and applications.
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N,N’-dimethyl-: This compound has dimethyl groups instead of the ethyl group, affecting its reactivity and uses.
The uniqueness of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl- lies in its specific functional groups, which impart distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
103427-51-6 |
|---|---|
分子式 |
C6H9F2N5S |
分子量 |
221.23 g/mol |
IUPAC名 |
6-(difluoromethylsulfanyl)-2-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H9F2N5S/c1-2-10-5-11-4(9)12-6(13-5)14-3(7)8/h3H,2H2,1H3,(H3,9,10,11,12,13) |
InChIキー |
ZQNPRVIRCUOQNJ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)N)SC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)

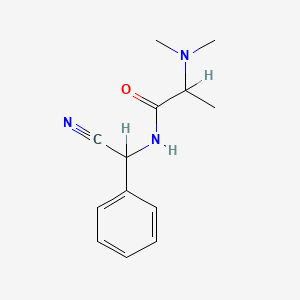

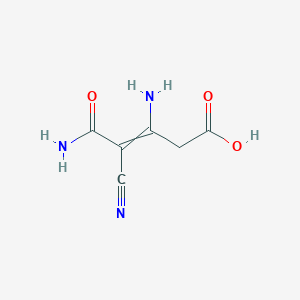
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
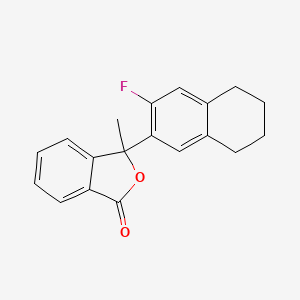
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)

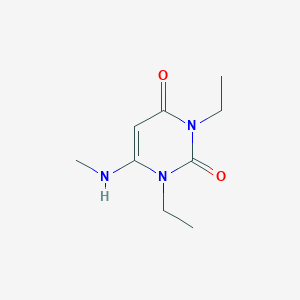
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
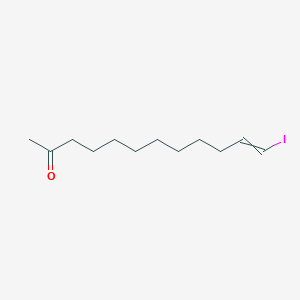
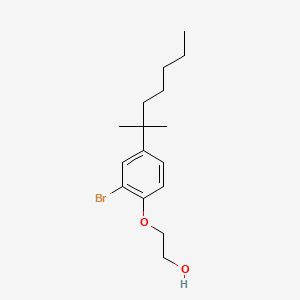
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
